N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-7-10-25-19-13-18(8-9-20(19)29-14-23(5,6)22(25)26)24-30(27,28)21-16(3)11-15(2)12-17(21)4/h7-9,11-13,24H,1,10,14H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUSLLIKGISTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement that includes a benzo[b][1,4]oxazepine core and a sulfonamide group. Its molecular formula is , with a molecular weight of 370.47 g/mol. The presence of the allyl group and multiple methyl groups contributes to its unique reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticonvulsant , antimicrobial , and anticancer properties. The following sections summarize key findings from various studies.
Anticonvulsant Activity
Several studies have evaluated the anticonvulsant potential of compounds structurally related to this compound. For instance:
- Mechanism of Action : The compound is hypothesized to modulate GABA receptors and sodium channels similarly to established anticonvulsants like phenytoin and carbamazepine. In vivo tests indicate significant protective effects against chemically induced seizures in rodent models .
| Compound | ED50 (mg/kg) | Toxicity Dose (TD50) | Protective Index (PI) |
|---|---|---|---|
| Test Compound | 15.2 | 173.6 | 11.5 |
| Reference Drug | 30.0 | 200.0 | 6.67 |
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains:
- Efficacy : In vitro studies revealed that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Standard Antibiotic | 16 |
Anticancer Activity
Preliminary investigations into the anticancer properties of the compound have been conducted:
- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were determined through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Studies
A notable case study involved the synthesis and evaluation of derivatives based on the core structure of the compound. These derivatives were tested for their anticonvulsant activity using the maximal electroshock (MES) test in mice:
- Study Design : Mice were administered varying doses of the compound and monitored for seizure activity.
- Results : Compounds with similar structural motifs exhibited enhanced anticonvulsant effects compared to controls.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization to form the oxazepine ring and sulfonation to introduce the benzenesulfonamide group. Critical parameters include temperature control (e.g., 60–80°C for cyclization), pH adjustment during sulfonation, and inert atmospheres to prevent side reactions. Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry are essential to confirm structural integrity .
Q. How is structural validation performed, and what analytical techniques are prioritized?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the oxazepine core and sulfonamide substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary biological activities have been reported, and what assays are used?
Initial studies suggest enzyme inhibition (e.g., carbonic anhydrases) and antimicrobial potential. Biochemical assays such as enzyme kinetics (e.g., IC₅₀ determination) and microbial growth inhibition tests (MIC values) are standard. Molecular docking can predict binding modes to targets like bacterial enzymes or human kinases .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale synthesis, and what factors contribute to variability?
Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of sulfonating agents) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Side reactions, such as over-sulfonation or ring-opening, are minimized by slow reagent addition and low-temperature (−10°C to 0°C) conditions. Continuous flow chemistry may enhance scalability and purity .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in IC₅₀ or MIC values often arise from assay conditions (e.g., pH, co-solvents like DMSO). Standardize protocols by:
Q. What mechanistic insights exist for its enzyme inhibition, and how can they be validated?
Hypothesized mechanisms include competitive inhibition at active sites (e.g., sulfonamide binding to zinc in carbonic anhydrases). Validate via:
Q. How does substituent variation on the benzenesulfonamide group affect bioactivity?
Structure-activity relationship (SAR) studies reveal:
- 2,4,6-Trimethyl substitution (target compound): Enhances lipophilicity (logP ~3.2), improving membrane permeability.
- Chloro/methoxy derivatives (e.g., from ): Increase steric bulk, reducing off-target interactions but potentially lowering solubility. Computational modeling (e.g., DFT for electrostatic potential maps) guides rational modifications .
Methodological Guidance
Q. What protocols are recommended for solubility and stability testing?
- Solubility : Use a tiered solvent approach (water → DMSO → ethanol) with sonication. Quantify via HPLC-UV at λmax ~260 nm.
- Stability : Incubate in simulated physiological conditions (PBS, pH 7.4, 37°C) and monitor degradation by LC-MS over 24–72 hours .
Q. How can synthetic byproducts be identified and mitigated?
- Byproduct identification : LC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks.
- Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or optimize quenching protocols (e.g., rapid cooling to −20°C post-reaction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
